

## Initial investigations into Disulfiram's antiinflammatory effects

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An In-depth Technical Guide: Initial Investigations into Disulfiram's Anti-inflammatory Effects

### Introduction

Disulfiram (DSF), a drug approved by the Food and Drug Administration (FDA) for the treatment of alcohol use disorder, has garnered significant attention for its potential as a potent anti-inflammatory agent.[1][2] Its established safety profile and long history of clinical use make it an attractive candidate for drug repurposing.[3][4] Initial investigations have revealed that Disulfiram exerts its anti-inflammatory effects through multiple molecular mechanisms, primarily by targeting key pathways in the innate immune response. This technical guide synthesizes the foundational research on Disulfiram's anti-inflammatory properties, focusing on its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols from seminal studies. The primary audience for this document is researchers, scientists, and professionals in the field of drug development.

### **Core Mechanisms of Anti-inflammatory Action**

Disulfiram's anti-inflammatory activity stems from its ability to modulate several critical signaling pathways. The most well-documented mechanisms include the direct inhibition of Gasdermin D (GSDMD), suppression of the NLRP3 inflammasome, and modulation of the NF-kB signaling pathway.

### **Inhibition of Gasdermin D-Mediated Pyroptosis**



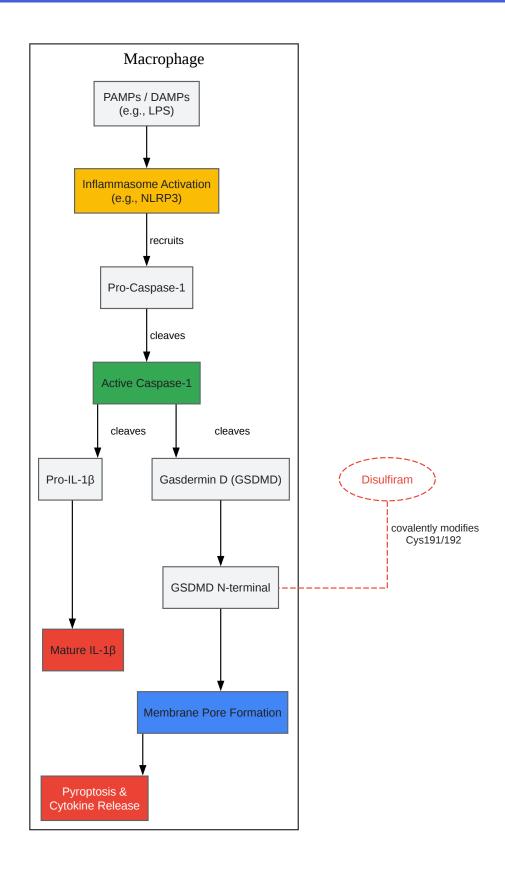




A pivotal discovery in understanding Disulfiram's anti-inflammatory role is its ability to inhibit pyroptosis by directly targeting Gasdermin D (GSDMD).[5][6] Pyroptosis is a highly inflammatory form of programmed cell death crucial to the immune response. It is triggered by inflammasomes, which activate inflammatory caspases (like caspase-1) that cleave GSDMD.[6] [7] The N-terminal fragment of cleaved GSDMD then oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of potent pro-inflammatory cytokines such as IL-18 and IL-18.[1][5]

Disulfiram intervenes at the final step of this pathway. At nanomolar concentrations, it covalently modifies a specific cysteine residue (Cys191 in humans, Cys192 in mice) on the GSDMD protein.[5][8] This modification does not prevent the initial cleavage of GSDMD by caspases but critically blocks the ability of the GSDMD N-terminal fragments to form pores in the plasma membrane.[5][6] By preventing pore formation, Disulfiram effectively abrogates pyroptotic cell death and the release of mature IL-1β, thereby curbing the inflammatory cascade.[5][7] This mechanism has been demonstrated to be effective in preventing lipopolysaccharide (LPS)-induced septic death in mice.[6]





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Caption: Disulfiram's inhibition of GSDMD pore formation to block pyroptosis.



### **Suppression of the NLRP3 Inflammasome**

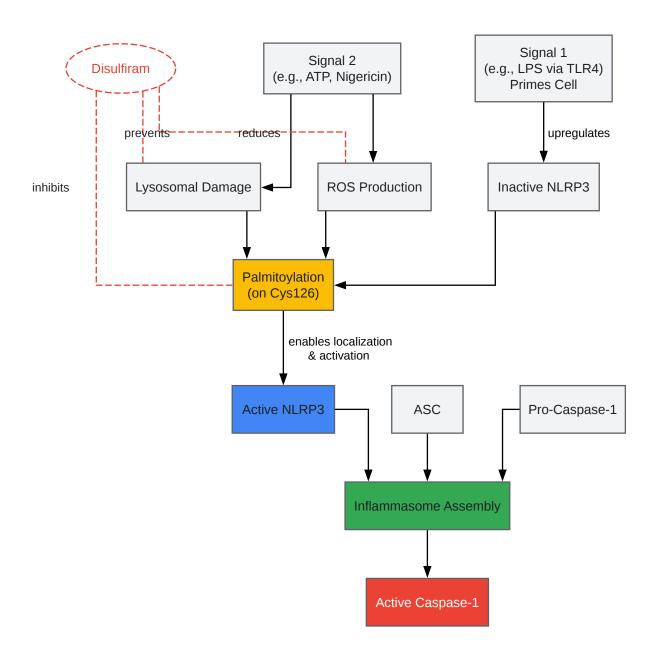
In addition to targeting GSDMD, Disulfiram also acts upstream to inhibit the activation of the NLRP3 inflammasome, one of the most extensively studied inflammasomes.[9][10] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of chronic inflammatory diseases.[11] Studies have shown that Disulfiram specifically inhibits the NLRP3 inflammasome without affecting other types, such as NLRC4 or AIM2 inflammasomes.[9]

The mechanisms for this suppression are twofold:

- Inhibition of NLRP3 Palmitoylation: One study revealed that Disulfiram blocks the
  palmitoylation of NLRP3 at cysteine 126.[9][11] This post-translational modification is a
  critical step required for the proper localization of NLRP3 to the trans-Golgi network, which is
  necessary for its subsequent activation.[9][11] By preventing palmitoylation, Disulfiram
  effectively halts the assembly and activation of the inflammasome complex.[12]
- Inhibition of Upstream Activation Signals: Another line of investigation showed that Disulfiram
  can prevent the release of lysosomal cathepsin B into the cytoplasm and reduce the
  production of mitochondrial-independent reactive oxygen species (ROS).[10][13] Both
  lysosomal damage and ROS are key upstream signals that trigger NLRP3 activation.[13]

By suppressing NLRP3 inflammasome activation, Disulfiram reduces caspase-1 activation, ASC speck formation, and subsequent pyroptosis.[9][14]





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Caption: Disulfiram's multi-point inhibition of the NLRP3 inflammasome pathway.

### Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][15] Several studies have demonstrated that Disulfiram can inhibit the NF-κB pathway.[16][17][18] The canonical NF-κB pathway involves the degradation of the inhibitor protein IκBα, which allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate gene transcription.

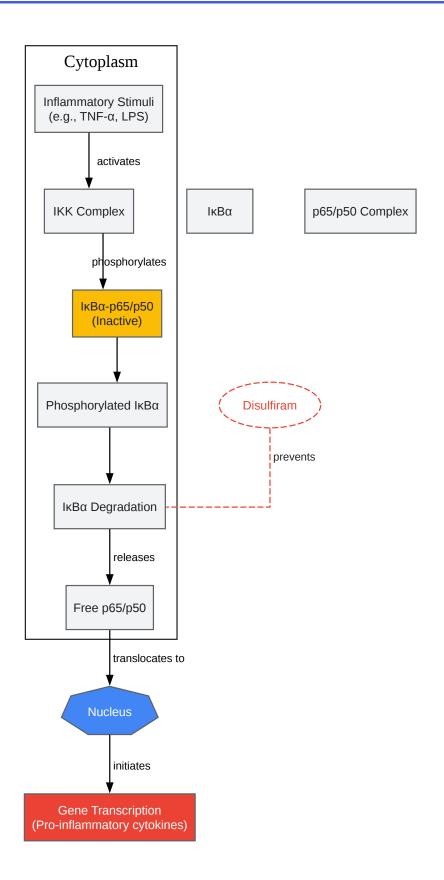






Disulfiram has been shown to inhibit NF-κB activity by preventing the degradation of IκBα.[17] This action blocks the nuclear translocation and subsequent DNA binding activity of the p65 subunit.[17][18] This inhibitory effect on NF-κB contributes significantly to Disulfiram's broad anti-inflammatory and anti-cancer properties.[16][19]





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Caption: Disulfiram's inhibition of the NF- $\kappa$ B pathway via  $I\kappa$ B $\alpha$  stabilization.



## **Quantitative Data from Key Studies**

The following tables summarize quantitative findings from initial investigations into Disulfiram's effects on inflammatory markers and pathways.

Table 1: In Vitro Inhibition of Inflammatory Markers by Disulfiram

Cell Type	Inflammatory Stimulus	Disulfiram Concentration	Observed Effect	Citation(s)
Mouse BMDMs	LPS + ATP	100-200 nM	Abolished caspase-1 and GSDMD processing.	[9],[14]
Human Chondrocytes	LPS + ATP	Low Concentrations	Alleviated pyroptosis and reduced ROS production.	[13],[1]
Gastric Cancer Cells	-	0.5 - 2.0 μΜ	Significantly inhibited NF-κB expression.	[16],[19]
Lymphoid Malignant Cells	-	3.3 μM (with 1.0 μM Cu)	Strongest inhibition of p65 (NF-kB) expression.	[18]
Mouse BMDMs	LPS	0.2 - 5 μΜ	Significantly decreased metabolic activity.	[20]

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; ROS: Reactive Oxygen Species.

Table 2: In Vivo Anti-inflammatory Effects of Disulfiram



Animal Model	Disulfiram Dosage	Outcome	Citation(s)
LPS-induced Sepsis (Mice)	Not specified	Blocked septic death.	[7],
LPS-induced Peritonitis (Mice)	50 mg/kg (i.p.)	Significantly reduced IL-1β in serum and peritoneal lavage.	[21]
MSU-induced Gouty Inflammation (Mice)	Not specified	Showed remarkable therapeutic effects.	[10]
DSS-induced Ulcerative Colitis (Mice)	Not specified (with Cu <sup>2+</sup> )	Reversed weight loss, colon shortening, and inhibited macrophage activation.	[22],[23]
Obesity-induced Insulin Resistance (Mice)	50 mg/kg (i.p.)	Reduced GSDMD-NT oligomerization and IL-1β release in muscle.	

i.p.: Intraperitoneal; MSU: Monosodium Urate; DSS: Dextran Sulfate Sodium.

### **Experimental Protocols**

This section details the methodologies used in foundational studies to investigate Disulfiram's anti-inflammatory effects.

# Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay

- Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and M-CSF. Human THP-1 monocytes are differentiated into macrophages using PMA.[9][13]
- · Inflammasome Priming and Activation:



- Cells are seeded in multi-well plates and primed with lipopolysaccharide (LPS, e.g., 500 ng/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression (Signal 1).[9]
- The cells are then pre-treated with various concentrations of Disulfiram (e.g., 100 nM to 5 μM) or vehicle control (DMSO) for 30-60 minutes.[9][24]
- Inflammasome activation (Signal 2) is triggered by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 μM) for 30-60 minutes.[9]

#### Analysis:

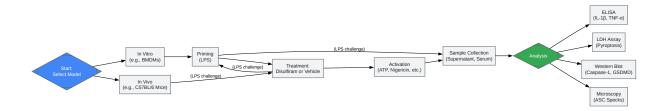
- Cytokine Release: Supernatants are collected, and levels of mature IL-1β are quantified using an enzyme-linked immunosorbent assay (ELISA).[21]
- Cell Death (Pyroptosis): Pyroptosis is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a commercial cytotoxicity assay kit.[14]
- Protein Analysis: Cell lysates and supernatants are collected for Western blot analysis to detect cleaved caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD.[9][14]
- ASC Speck Formation: Cells are fixed, permeabilized, and stained with an anti-ASC antibody. The formation of large ASC aggregates ("specks"), a hallmark of inflammasome activation, is visualized and quantified by fluorescence microscopy.[9][11]

# Protocol 2: In Vivo Model of LPS-Induced Systemic Inflammation

- Animal Model: C57BL/6 mice are used.[21]
- Treatment Regimen:
  - Mice are pre-treated with Disulfiram (e.g., 50 mg/kg, dissolved in sesame oil) or vehicle control via intraperitoneal (i.p.) injection. Often, two doses are given, for instance, 24 hours and 4 hours before the inflammatory challenge.[21]
  - Systemic inflammation is induced by a high-dose i.p. injection of LPS (e.g., 20 mg/kg).[21]
- Sample Collection and Analysis:



- At a specified time point post-LPS challenge (e.g., 12 hours), mice are euthanized.
- Blood is collected via cardiac puncture for serum preparation. Peritoneal lavage is performed by injecting and retrieving sterile PBS from the peritoneal cavity.[21]
- Serum and peritoneal lavage fluid are analyzed by ELISA to measure levels of inflammatory cytokines such as IL-1β and TNF-α.[21]
- For survival studies, mice are monitored for several days following a lethal dose of LPS.[6]



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Caption: A generalized workflow for studying Disulfiram's anti-inflammatory effects.

### Conclusion

Initial investigations have robustly established Disulfiram as a multi-target anti-inflammatory agent. Its ability to dually inhibit GSDMD-mediated pyroptosis and NLRP3 inflammasome activation, coupled with its modulatory effects on the central NF-kB pathway, provides a strong rationale for its repurposing in a variety of inflammatory diseases. The quantitative data from both in vitro and in vivo studies are promising, demonstrating efficacy at clinically relevant concentrations. The detailed experimental protocols outlined here provide a foundation for future research aimed at further elucidating its mechanisms of action and expanding its therapeutic applications beyond alcoholism. Further clinical trials are warranted to translate these preclinical findings into effective treatments for human inflammatory conditions.[3][25]



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